molecular formula C26H28N2O2 B309688 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE

2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE

Cat. No.: B309688
M. Wt: 400.5 g/mol
InChI Key: KADTYUNLWFGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is a complex organic compound with a molecular formula of C26H28N2O2 It is characterized by its intricate structure, which includes multiple phenyl groups and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 2-phenylbutanoyl chloride: This is achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The resulting 2-phenylbutanoyl chloride is then reacted with 2-aminophenylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 2-phenyl-N-(2-aminophenyl)butanamide.

    Final Coupling: The intermediate is further reacted with another equivalent of 2-phenylbutanoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or phenyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides, phenyl derivatives

Scientific Research Applications

2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-phenylbutanoyl)butanamide
  • N-{2-[(2-phenylbutanoyl)amino]phenyl}butanamide
  • 2-phenyl-N-{2-[(2-phenylbutanoyl)amino]phenyl}acetamide

Uniqueness

2-PHENYL-N-[2-(2-PHENYLBUTANAMIDO)PHENYL]BUTANAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its multiple phenyl groups and amide linkages contribute to its stability and potential for diverse chemical transformations.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-phenyl-N-[2-(2-phenylbutanoylamino)phenyl]butanamide

InChI

InChI=1S/C26H28N2O2/c1-3-21(19-13-7-5-8-14-19)25(29)27-23-17-11-12-18-24(23)28-26(30)22(4-2)20-15-9-6-10-16-20/h5-18,21-22H,3-4H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

KADTYUNLWFGNCD-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2NC(=O)C(CC)C3=CC=CC=C3

Origin of Product

United States

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